(2-O-TOLYL-OXAZOL-4-YL)-METHANOL

Lipophilicity Drug-likeness Physicochemical property profiling

(2-O-TOLYL-OXAZOL-4-YL)-METHANOL, IUPAC name [2-(2-methylphenyl)-1,3-oxazol-4-yl]methanol, is a disubstituted oxazole heterocycle (C₁₁H₁₁NO₂; MW 189.21) whose molecular architecture comprises a 1,3-oxazole core bearing a hydroxymethyl group at C4 and an ortho-tolyl substituent at C2. The compound is supplied as a research chemical with minimum purity specifications of 95–98% , and its structure defines a specific region of lipophilic-hydrophilic property space (XLogP ~1.8–2.2 predicted range; 1 H-bond donor, 3 H-bond acceptors; exact mass 189.079 Da) that directly influences its utility in medicinal chemistry and fragment-based design workflows.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 885274-04-4
Cat. No. B3293341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-O-TOLYL-OXAZOL-4-YL)-METHANOL
CAS885274-04-4
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=CO2)CO
InChIInChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-5,7,13H,6H2,1H3
InChIKeyHDQIBOILSFYROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-O-TOLYL-OXAZOL-4-YL)-METHANOL (CAS 885274-04-4): Core Structural Identity and Procurement-Relevant Physicochemical Profile


(2-O-TOLYL-OXAZOL-4-YL)-METHANOL, IUPAC name [2-(2-methylphenyl)-1,3-oxazol-4-yl]methanol, is a disubstituted oxazole heterocycle (C₁₁H₁₁NO₂; MW 189.21) whose molecular architecture comprises a 1,3-oxazole core bearing a hydroxymethyl group at C4 and an ortho-tolyl substituent at C2 [1]. The compound is supplied as a research chemical with minimum purity specifications of 95–98% , and its structure defines a specific region of lipophilic-hydrophilic property space (XLogP ~1.8–2.2 predicted range; 1 H-bond donor, 3 H-bond acceptors; exact mass 189.079 Da) [1] that directly influences its utility in medicinal chemistry and fragment-based design workflows.

Why Close Oxazole-Methanol Analogs Cannot Be Considered Interchangeable with (2-O-TOLYL-OXAZOL-4-YL)-METHANOL in Drug Discovery


Within the 2-aryl-4-oxazolemethanol chemotype, even a single methyl group migratory from the para to the ortho position on the C2 phenyl ring results in a fundamentally different compound with distinct conformational preferences, steric environment, and lipophilic character. (2-O-TOLYL-OXAZOL-4-YL)-METHANOL therefore occupies a unique property niche compared to its closest structural analogs — including (2-phenyl-oxazol-4-yl)-methanol (CAS 59398-98-0), (2-p-tolyl-oxazol-4-yl)-methanol (CAS 36841-47-1), and (5-methyl-2-phenyl-oxazol-4-yl)-methanol (CAS 70502-03-3) . Generic replacement by any of these analogs would alter logP, polar surface area, steric accessibility, and potential intermolecular interactions in a way that cannot be corrected by formulation, directly impacting SAR continuity, crystallographic fragment screening results, and reproducibility of synthetic transformations [1].

Quantitative Differentiation Evidence: (2-O-TOLYL-OXAZOL-4-YL)-METHANOL Versus Closest Analogs


Predicted LogP Differentiation: Ortho-Tolyl Substituent Reduces Lipophilicity vs. Para-Tolyl and Phenyl Analogs

(2-O-TOLYL-OXAZOL-4-YL)-METHANOL demonstrates a lower predicted octanol-water partition coefficient (XLogP) compared to its para-tolyl and unsubstituted phenyl regioisomers, a critical parameter for passive permeability and solubility in lead optimization. The ortho-methyl group induces a conformational twist of the 2-aryl ring out of the oxazole plane, reducing the effective hydrophobic surface area relative to the planar para-tolyl congener [1] . Computational predictions for the target compound yield a LogP of ~1.83, compared to ~2.1–2.3 for the para-tolyl analog (CAS 36841-47-1) and ~1.2 for the unsubstituted phenyl analog (CAS 59398-98-0) [2].

Lipophilicity Drug-likeness Physicochemical property profiling Oxazole SAR

Topological Polar Surface Area (TPSA) Equivalence Across Regioisomers Enables Isosteric Replacement with Tuned Lipophilicity

Despite significant differences in LogP, (2-O-TOLYL-OXAZOL-4-YL)-METHANOL maintains an essentially identical topological polar surface area (TPSA) to its regioisomeric analogs due to the shared oxazole-hydroxymethyl pharmacophore. The calculated PSA for the 2-phenyl-4-oxazolemethanol core is 46.26 Ų [1]. This is a key advantage for procurement and screening: the ortho-tolyl variant achieves a favorable shift in lipophilicity (ΔLogP ≈ −0.3 to −0.5 vs. para-tolyl) without altering TPSA-driven properties such as hydrogen bonding capacity or passive transcellular permeability predictions [2]. In contrast, (5-methyl-2-phenyl-oxazol-4-yl)-methanol (CAS 70502-03-3), which places the methyl on the oxazole ring rather than the phenyl ring, has a distinct TPSA and hydrogen-bonding profile due to the altered electronic distribution within the heterocycle [3].

Polar surface area Bioisosteric replacement Oxazole regioisomers Drug design

Ortho-Methyl Steric Shielding Differentiates C2-Aryl Ring Conformation and Reactivity from Para and Meta Analogs

The ortho-methyl group on the 2-phenyl ring introduces a measurable steric effect that restricts the dihedral angle between the oxazole and 2-aryl planes, creating a non-coplanar geometry that is absent in the para-tolyl, meta-tolyl, and unsubstituted phenyl analogs [1]. This conformational constraint directly alters the compound's behavior in metal-catalyzed cross-coupling, lithiation, and electrophilic aromatic substitution reactions — the 4-hydroxymethyl group can then undergo further transformations (oxidation to aldehyde, halogenation, Mitsunobu) with a steric environment that is unavailable with para-substituted analogs . The compound also possesses 2 rotatable bonds and a heavy atom count of 14, defining a rigid yet functionalizable scaffold .

Steric hindrance Conformational analysis Oxazole C2 substituent effects Synthetic intermediate

Hydrogen Bond Donor/Acceptor Profile Matches 5-Methyl-2-Phenyl-Oxazolemethanol but with Different Spatial Orientation

(2-O-TOLYL-OXAZOL-4-YL)-METHANOL shares an identical hydrogen bond donor/acceptor count (1 donor, 3 acceptors) with the 5-methyl-2-phenyl-oxazole regioisomer (CAS 70502-03-3), which has also been investigated for PPAR agonism . However, the spatial orientation of the H-bond donor/acceptor vectors differs markedly: in the target compound, the hydroxymethyl group is the sole H-bond donor, positioned at C4 adjacent to the sterically shielded ortho-tolyl ring; in the 5-methyl analog, the methyl group at C5 adjacent to the hydroxymethyl alters the local electrostatic potential and the conformational preferences of the CH₂OH group [1]. This difference in pharmacophoric geometry is critical for fragment-based screening, where the precise positioning of H-bond features determines binding pose and hit rates.

Hydrogen bonding Fragment-based drug discovery Pharmacophore modeling Oxazole SAR

Supplied Purity (98%) Exceeds That of Several Closest Analogs, Reducing Purification Burden Prior to Use

Multiple established suppliers list (2-O-TOLYL-OXAZOL-4-YL)-METHANOL at a minimum purity specification of 98% (NLT 98%) . In contrast, common analog (2-phenyl-oxazol-4-yl)-methanol (CAS 59398-98-0) is frequently supplied at 95–97% purity, and (5-phenyl-1,3-oxazol-4-yl)methanol (CAS 352018-88-3) is listed at 95% [1]. This purity differential, while modest in absolute terms, is meaningful for fragment-based screening and biophysical assays (SPR, ITC, X-ray crystallography), where even 2–3% impurity can generate false positives or interfere with crystal packing.

Chemical purity Quality control Procurement specification Oxazole building blocks

High-Value Application Scenarios for (2-O-TOLYL-OXAZOL-4-YL)-METHANOL in Pharmaceutical R&D and Chemical Biology


Fragment-Based Lead Discovery: Ortho-Tolyl Substituent as a Conformational Probe

In fragment-based drug discovery (FBDD), (2-O-TOLYL-OXAZOL-4-YL)-METHANOL serves as a valuable fragment for probing binding sites where a conformationally restricted 2-aryl group is required. The ortho-methyl group restricts aryl-oxazole coplanarity (steric effect not present in para or phenyl analogs), enabling detection of binding modes that depend on a twisted biaryl geometry. The 98% purity specification reduces the risk of impurity-derived false hits, and the maintained 1 HBD / 3 HBA pharmacophore provides interpretable SAR when compared directly with the para-tolyl and 5-methyl-2-phenyl regioisomers [1].

Multiparameter Lead Optimization: Decoupling LogP from TPSA

For medicinal chemistry programs optimizing oral bioavailability, this compound enables systematic exploration of lipophilicity while maintaining constant TPSA. The ΔLogP of approximately −0.3 to −0.5 relative to the para-tolyl analog provides a defined step in a property-screening cascade without altering hydrogen bonding capacity. This makes it particularly suitable for CNS drug discovery, where fine-tuning logP within a narrow window is critical for blood-brain barrier penetration. Using the ortho-tolyl, para-tolyl, and phenyl variants as a matched molecular trio allows construction of interpretable property-activity relationships [2].

Conformationally Biased Synthetic Building Block for Library Synthesis

The 4-hydroxymethyl group provides a versatile synthetic handle (oxidation to aldehyde, conversion to halide, Mitsunobu coupling), while the ortho-tolyl C2 substituent restricts conformational space relative to para-substituted building blocks. This is advantageous when generating compound libraries where conformational bias is desired — for example, to pre-organize molecules into bioactive conformations or to introduce atropisomerism, a strategy increasingly employed in kinase inhibitor design. The ortho-methyl steric shielding also protects the oxazole ring from certain unwanted side reactions during parallel synthesis [1] [2].

Biophysical Assay Standard: Reduced Purification Burden for SPR and X-ray Crystallography

Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X-ray crystallography experiments demand high-purity compounds to avoid artifact signals and crystal-packing defects. The 98% minimum purity specification of (2-O-TOLYL-OXAZOL-4-YL)-METHANOL from multiple suppliers (compared to 95–97% for the unsubstituted phenyl analog) translates directly into reduced pre-screening preparative HPLC time, enabling faster turnaround in fragment-soaking experiments and more reliable Kd determinations. This purity advantage is especially relevant for core facilities and CROs managing high-throughput biophysical screening cascades [1].

Quote Request

Request a Quote for (2-O-TOLYL-OXAZOL-4-YL)-METHANOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.